Plasmenylcholine

Membrane Biophysics Lipid Bilayer Dynamics Structural Biology

Researchers substituting generic phosphatidylcholine for plasmenylcholine risk confounding experiments due to distinct membrane biophysics. The vinyl ether linkage at sn-1 supports 2.7-fold higher carrier-mediated ion transport vs. ester-linked PC, acts as a sacrificial ROS trap enabling controlled oxidative stress modeling, and imparts higher membrane order parameters essential for replicating lipid raft domains. Supplied with rigorous analytical characterization for reproducible membrane studies.

Molecular Formula C40H81NO7P+
Molecular Weight 719 g/mol
Cat. No. B1250302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlasmenylcholine
Synonymscholine plasmalogen
choline plasmalogens
lecithin ether
lecithin ethers
plasmenylcholine
Molecular FormulaC40H81NO7P+
Molecular Weight719 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OC(COC=CCCCCCCCCCCCCCC)COP(=O)(O)OCC[N+](C)(C)C
InChIInChI=1S/C40H80NO7P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-35-45-37-39(38-47-49(43,44)46-36-34-41(3,4)5)48-40(42)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h32,35,39H,6-31,33-34,36-38H2,1-5H3/p+1/b35-32-/t39-/m1/s1
InChIKeyPEWXKAOBUSBJLD-MCBGMKGZSA-O
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Plasmenylcholine Procurement: A Definitive Overview of Its Distinctive Ether Phospholipid Structure and Scientific Significance


Plasmenylcholine, commonly referred to as a choline plasmalogen, is a specific subclass of ether glycerophospholipids. It is fundamentally distinguished from canonical diacyl phospholipids (e.g., phosphatidylcholine) by a distinctive vinyl ether (alk-1′-enyl) linkage at the sn-1 position of the glycerol backbone, rather than an ester bond [1]. This unique molecular architecture, often paired with a polyunsaturated fatty acyl chain at the sn-2 position, is not merely a structural curiosity; it imparts quantifiably different biophysical properties and chemical reactivities that are critical for specialized membrane functions in electrically active tissues (e.g., heart, brain) and in processes like endocytosis [2]. While representing up to 20% of total phospholipid mass in humans, its unique synthesis pathway and vinyl ether moiety directly inform its utility and non-interchangeability with more common phospholipid building blocks in experimental and therapeutic contexts [3].

Why Phosphatidylcholine Cannot Substitute for Plasmenylcholine: The Critical Gap in Biophysical and Functional Performance


Procuring a generic phosphatidylcholine (PC) or even a closely related alkyl ether phospholipid (plasmanylcholine) as a substitute for plasmenylcholine is scientifically unsound and will confound experimental results. The vinyl ether linkage in plasmenylcholine alters the local electron distribution and molecular conformation of the glycerol backbone, which translates into quantifiable differences in membrane order, packing, and dynamics compared to its ester-linked counterpart [1]. Critically, the presence of this specific linkage yields a 2.7-fold to over 4-fold difference in key functional metrics, such as carrier-mediated ion transport kinetics [2]. Furthermore, the vinyl ether bond acts as a unique sacrificial trap for reactive oxygen species, a functional property not shared by diacyl phospholipids, which fundamentally alters a membrane‘s oxidative susceptibility profile and the identity of resulting lipid oxidation products [3]. The evidence clearly demonstrates that the replacement of plasmenylcholine with a structurally similar analog is not a like-for-like substitution; it represents a distinct change in the membrane’s physicochemical and functional landscape.

Quantifiable Differentiation: A Comparative Evidence Guide for Plasmenylcholine in Scientific Procurement


Membrane Dynamics: Quantifying the Impact of the Vinyl Ether Linkage on Bilayer Order

The presence of the vinyl ether linkage at the sn-1 position of plasmenylcholine results in a demonstrably more ordered and less fluid membrane environment in the proximal region of the bilayer when directly compared to phosphatidylcholine. This is quantified by a higher order parameter (S), a measure of molecular motion and packing [1]. This structural rigidity is not merely a local effect; it propagates to influence the dynamics of the entire bilayer and its interaction with other membrane constituents [2].

Membrane Biophysics Lipid Bilayer Dynamics Structural Biology

Ion Transport Kinetics: Superior Carrier-Mediated Exchange Across Plasmenylcholine Membranes

In a direct head-to-head comparison of choline glycerophospholipid subclasses, membranes composed of plasmenylcholine facilitated significantly faster valinomycin-mediated potassium/sodium (K+/Na+) exchange than those made of either its alkyl ether analog (plasmanylcholine) or the diacyl ester (phosphatidylcholine) [1]. This demonstrates that the vinyl ether linkage provides a kinetic advantage for ionophore activity, which is a functional property distinct from other ether lipids.

Membrane Electrophysiology Ion Channel Pharmacology Lipid-Protein Interactions

Oxidative Susceptibility: The Vinyl Ether Bond as a Preferential Target for Reactive Chlorinating Species

The vinyl ether bond of plasmenylcholine is a chemically distinct and highly reactive site compared to the ester bonds found in typical phospholipids. Studies have shown it is specifically and preferentially targeted by hypochlorous acid (HOCl), a potent oxidant produced by myeloperoxidase during inflammation [1]. This targeted reactivity leads to a unique degradation pathway, generating specific lysophosphatidylcholine chlorohydrins not formed from the oxidation of diacyl phospholipids.

Oxidative Lipidomics Inflammation Myeloperoxidase Activity

Mechanistic Nuance in Antioxidant Function: Sacrificial Protection with a Trade-Off

While the vinyl ether linkage in plasmenylcholine can act as a sacrificial antioxidant, its protective effect is complex and conditional. In model systems containing cholesterol, the presence of plasmenylcholine during oxidative stress leads to a significant accumulation of a cholesterol radical oxidation product (7α-OOH/7β-OOH) [1]. This indicates that while the plasmalogen itself is consumed to protect other lipids, its antioxidant action operates primarily via an intramolecular mechanism and can indirectly promote the oxidation of a key neighboring membrane component. This nuanced behavior contrasts with the simpler, less reactive profile of phosphatidylcholine under identical oxidative stress.

Lipid Peroxidation Antioxidant Mechanisms Free Radical Biology

Differential Sensitivity to Amphiphilic Perturbation: An Augmented Response in Plasmenylcholine Bilayers

Membranes composed of plasmenylcholine are not only more ordered at baseline but are also significantly more susceptible to perturbation by amphiphilic compounds, such as the bioactive lipid lysoplasmenylcholine. When an equivalent amount of lysolipid is introduced, the resulting increase in membrane fluidity (measured as a decrease in steady-state fluorescence anisotropy) is dramatically more pronounced in a plasmenylcholine matrix than in a phosphatidylcholine matrix [1]. This indicates that the vinyl ether linkage confers a heightened sensitivity to changes in lipid composition, a property that could be essential for amplifying cellular signaling events.

Membrane Fluidity Lysolipid Biology Signal Transduction

Cytoprotective Efficacy: Prevention of Lipid Hydroperoxide Accumulation in Cellular Oxidative Stress

In a cellular model of lead-induced oxidative stress (HepG2 cells), pretreatment with specific molecular species of choline plasmalogens (plasmenylcholine) provided significant cytoprotection. This protection was accompanied by a quantifiable suppression in the accumulation of phosphatidylcholine hydroperoxides (PCOOH), a key biomarker of oxidative lipid damage [1]. This demonstrates that exogenously added plasmenylcholine can be integrated into cellular membranes to enhance their resistance to toxic insult.

Cellular Stress Response Lipidomics Toxicology

Evidence-Backed Application Scenarios for Plasmenylcholine: Where Its Unique Properties Deliver Decisive Value


Biophysical Studies of Membrane Rafts and Ordered Domains

The higher order parameter (S) and distinct molecular dynamics of plasmenylcholine bilayers, directly measured against phosphatidylcholine, make it a superior and necessary lipid for constructing model membranes that aim to replicate the biophysical properties of specialized, ordered domains (e.g., lipid rafts) found in neural and cardiac tissues [1]. Its inclusion is critical for studies where the baseline membrane environment dictates protein-lipid interaction or domain partitioning behavior.

Investigating Electrophysiological Function and Ion Channel Pharmacology

Given that membranes composed of plasmenylcholine support a 2.7-fold higher rate of carrier-mediated ion transport compared to phosphatidylcholine, its use is paramount in reconstituted systems designed to study the function of ion channels, transporters, or ionophores [2]. A researcher using a phosphatidylcholine-based control would be working with a membrane environment that is fundamentally less permissive to the electrophysiological process under investigation.

Inflammation and Phagocyte Biology Research

The unique and specific reactivity of the plasmenylcholine vinyl ether bond with myeloperoxidase-derived hypochlorous acid (HOCl) makes it an essential reagent for studying the oxidative burst in neutrophils and macrophages [3]. Its use is required to accurately model the generation of specific chlorinated lipid products and to investigate the role of membrane lipids as first-line targets during inflammation.

Controlled Studies of Lipid Peroxidation and Oxidative Stress

For studies aiming to dissect the complex pathways of lipid peroxidation, plasmenylcholine offers a controlled system to examine its role as a sacrificial antioxidant. The evidence shows it leads to the specific accumulation of cholesterol oxidation products, unlike its diacyl counterparts [4]. This property is invaluable for researchers seeking to generate and study specific oxidized lipid species or to understand the nuanced, non-universal role of plasmalogens in oxidative stress cascades.

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